Cas no 28575-34-0 ((3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid)

(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid structure
28575-34-0 structure
Product Name:(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid
CAS-Nr.:28575-34-0
MF:C31H57N5O9
MW:643.812389135361
MDL:MFCD00214071
CID:266499
PubChem ID:5481345
Update Time:2025-04-19

(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid
    • (3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-b...
    • (3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-meth
    • (3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoic acid
    • ACETYL PEPSTATIN
    • Acetyl-Pepstatin
    • 5hvp
    • Ac-Pepstain
    • Ac-Val-Val-Sta-Ala-Sta
    • N-Acetyl Pepstatin
    • Pepsidin C
    • Pepsidine C
    • Pepstatin Ac
    • Pepstatin acetate
    • SCHEMBL10777706
    • BDBM50368642
    • Pepstatin A (acetate)
    • Acetylpepstatin
    • MFCD00214071
    • 28575-34-0
    • Pepstatin A, 1-(N-acetyl-L-valine)-
    • J-017129
    • CS-0033333
    • AKOS027470304
    • Pepsin inhibitor S-PI-D (8CI)
    • DTXSID70182781
    • S-PI (pepsin inhibitor)
    • L-Valinamide, N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-[[2-[[1-(2-carboxy-1-hydroxyethyl)-3-methylbutyl]amino]-1-methyl-2-oxoethyl]amino]-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-, monoacetate (ester), [1S-[1R*,2R*,4[R*[R*(R*)]]]]- (9CI)
    • S-PI
    • CHEMBL301728
    • L-valinamide, N-acetyl-L-valyl-N-[(1S,2S)-4-[[(1S)-2-[[(1S)-1-[(1S)-2-carboxy-1-hydroxyethyl]-3-methylbutyl]amino]-1-methyl-2-oxoethyl]amino]-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-
    • HY-P1436
    • L-Alaninamide, N-acetyl-L-valyl-L-valyl-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl-N-[(1S)-1-[(1S)-2-carboxy-1-hydroxyethyl]-3-methylbutyl]- (9CI)
    • Pepsin inhibitor (Streptomyces naniwaensis)
    • (3S,4S)-4-[(2S)-2-[(3S,4S)-4-[(2S)-2-[(2S)-2-acetamido-3-methylbutanamido]-3-methylbutanamido]-3-hydroxy-6-methylheptanamido]propanamido]-3-hydroxy-6-methylheptanoic acid
    • DA-50147
    • DA-50148
    • MDL: MFCD00214071
    • Inchi: 1S/C31H57N5O9/c1-15(2)11-21(35-30(44)28(18(7)8)36-31(45)27(17(5)6)33-20(10)37)23(38)13-25(40)32-19(9)29(43)34-22(12-16(3)4)24(39)14-26(41)42/h15-19,21-24,27-28,38-39H,11-14H2,1-10H3,(H,32,40)(H,33,37)(H,34,43)(H,35,44)(H,36,45)(H,41,42)/t19-,21-,22-,23-,24-,27-,28-/m0/s1
    • InChI-Schlüssel: WKYBEGDEGRCZNF-LBTYKNIQSA-N
    • Lächelt: O[C@@H](CC(N[C@@H](C)C(N[C@H]([C@H](CC(=O)O)O)CC(C)C)=O)=O)[C@H](CC(C)C)NC([C@H](C(C)C)NC([C@H](C(C)C)NC(C)=O)=O)=O

Berechnete Eigenschaften

  • Genaue Masse: 643.41600
  • Monoisotopenmasse: 643.41562841g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 8
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 9
  • Schwere Atomanzahl: 45
  • Anzahl drehbarer Bindungen: 20
  • Komplexität: 1000
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 7
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topologische Polaroberfläche: 223Ų

Experimentelle Eigenschaften

  • PSA: 223.26000
  • LogP: 2.39550

(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid Sicherheitsinformationen

  • WGK Deutschland:3

(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Apollo Scientific
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£28.00 2025-02-19
Apollo Scientific
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Acetyl pepstatin
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100mg
£295.00 2023-06-14
abcr
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Acetyl-Pepstatin
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25mg
€200.20 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-203802-1mg
Acetyl-Pepstatin,
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1mg
¥1309.00 2023-09-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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Acetyl-Pepstatin
28575-34-0 95%
5mg
¥540.00 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A938474-25mg
Acetyl-Pepstatin
28575-34-0 95%
25mg
¥1,619.10 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A938474-100mg
Acetyl-Pepstatin
28575-34-0 95%
100mg
¥5,399.10 2022-09-02
SHENG KE LU SI SHENG WU JI SHU
sc-203802-1 mg
Acetyl-Pepstatin,
28575-34-0
1mg
¥1,309.00 2023-07-11
abcr
AB478399-25mg
Acetyl-Pepstatin; .
28575-34-0
25mg
€89.80 2024-08-03
A2B Chem LLC
AB34228-1mg
Acetyl-pepstatin
28575-34-0 ≥ 98% (HPLC)
1mg
$128.00 2024-04-20

(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid Verwandte Literatur

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